S-(5-chloro-1,3-benzoxazol-2-yl) 3-chlorobenzenecarbothioate
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Overview
Description
S-(5-chloro-1,3-benzoxazol-2-yl) 3-chlorobenzenecarbothioate is a chemical compound with the molecular formula C14H7Cl2NO2S. This compound belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(5-chloro-1,3-benzoxazol-2-yl) 3-chlorobenzenecarbothioate typically involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of catalysts and specific reaction conditions. For instance, a common method includes the use of aqueous hydrogen peroxide (H2O2), ethanol, titanium tetraisopropoxide (TTIP), and mesoporous titania–alumina mixed oxide (MTAMO) as a catalyst at 50°C .
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
S-(5-chloro-1,3-benzoxazol-2-yl) 3-chlorobenzenecarbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrazine hydrate for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol, and specific catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and substituted benzoxazole derivatives, depending on the type of reaction and reagents used .
Scientific Research Applications
S-(5-chloro-1,3-benzoxazol-2-yl) 3-chlorobenzenecarbothioate has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and materials.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for potential therapeutic applications, including anticancer and antimicrobial agents.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of S-(5-chloro-1,3-benzoxazol-2-yl) 3-chlorobenzenecarbothioate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacteria and fungi by interfering with their cellular processes. Its anticancer activity is linked to its ability to induce apoptosis and inhibit cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to S-(5-chloro-1,3-benzoxazol-2-yl) 3-chlorobenzenecarbothioate include other benzoxazole derivatives such as:
- 5-chloro-2-mercaptobenzoxazole
- 5-chloro-2-morpholin-4-yl-1,3-benzoxazole
- 2-substituted benzoxazole derivatives .
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of chlorine atoms and benzoxazole moiety, which contributes to its distinct chemical properties and biological activities. This compound exhibits a broad spectrum of antimicrobial and anticancer activities, making it a valuable candidate for further research and development .
Properties
IUPAC Name |
S-(5-chloro-1,3-benzoxazol-2-yl) 3-chlorobenzenecarbothioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NO2S/c15-9-3-1-2-8(6-9)13(18)20-14-17-11-7-10(16)4-5-12(11)19-14/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGWEQLJXULAMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)SC2=NC3=C(O2)C=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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